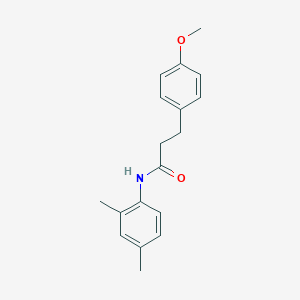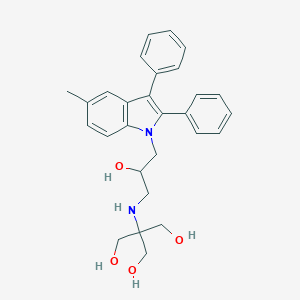
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound known for its ability to inhibit calcium uptake in cells. This compound has been widely used in scientific research, particularly in studies related to cellular calcium regulation and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethylbenzenesulfonyl chloride and 2-(morpholin-4-yl)ethanamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.
Procedure: The 2,3,5,6-tetramethylbenzenesulfonyl chloride is reacted with 2-(morpholin-4-yl)ethanamine in the presence of the base, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
科学研究应用
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies of calcium signaling pathways and cellular calcium regulation.
Medicine: Investigated for its potential therapeutic effects in conditions related to calcium dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The primary mechanism by which 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide exerts its effects is through the inhibition of calcium uptake in cells. This compound interacts with calcium channels or transporters, blocking the influx of calcium ions into the cell. This inhibition affects various cellular processes that depend on calcium signaling, including muscle contraction, neurotransmitter release, and cell proliferation.
相似化合物的比较
Similar Compounds
2,3,5,6-tetramethylbenzenesulfonamide: Lacks the morpholine group, resulting in different biological activity.
N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the tetramethyl substitution, affecting its chemical properties and reactivity.
Uniqueness
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to its specific structure, which combines the tetramethyl-substituted benzene ring with a morpholine-containing side chain. This unique structure contributes to its specific biological activity, particularly its ability to inhibit calcium uptake in cells, making it a valuable tool in scientific research.
属性
IUPAC Name |
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-12-11-13(2)15(4)16(14(12)3)22(19,20)17-5-6-18-7-9-21-10-8-18/h11,17H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTZRESWTZTRPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOCC2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321533 |
Source


|
| Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321714-20-9 |
Source


|
| Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![ethyl 1-benzyl-5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate](/img/structure/B503019.png)

![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503024.png)

![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)
